molecular formula C14H20ClN3O B6753197 5-(8-Azaspiro[4.5]decan-8-yl)-4-chloro-2-methylpyridazin-3-one

5-(8-Azaspiro[4.5]decan-8-yl)-4-chloro-2-methylpyridazin-3-one

Cat. No.: B6753197
M. Wt: 281.78 g/mol
InChI Key: NAYRIJYZKMGOHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(8-Azaspiro[45]decan-8-yl)-4-chloro-2-methylpyridazin-3-one is a complex organic compound featuring a spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(8-Azaspiro[4.5]decan-8-yl)-4-chloro-2-methylpyridazin-3-one typically involves multiple steps starting from commercially available reagents. One common approach involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane to form the spirocyclic intermediate . This intermediate is then subjected to further functionalization to introduce the pyridazinone moiety and the chloro and methyl substituents.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps to those used in laboratory settings, scaled up for larger production volumes. Optimization of reaction conditions and purification processes would be essential for efficient industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

5-(8-Azaspiro[4.5]decan-8-yl)-4-chloro-2-methylpyridazin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the spirocyclic structure or the pyridazinone ring.

    Substitution: Halogen substitution reactions can be performed to replace the chlorine atom with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of halogenated or alkylated products.

Scientific Research Applications

5-(8-Azaspiro[4.5]decan-8-yl)-4-chloro-2-methylpyridazin-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(8-Azaspiro[4.5]decan-8-yl)-4-chloro-2-methylpyridazin-3-one involves its interaction with specific molecular targets. For example, it can act as an allosteric inhibitor of the SHP2 enzyme, binding to the enzyme’s allosteric site and locking it in an inactive conformation . This inhibition affects various cellular signaling pathways, including the MAPK pathway and the PD-L1/PD-1 pathway, which are involved in cell growth and immune response.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(8-Azaspiro[4.5]decan-8-yl)-4-chloro-2-methylpyridazin-3-one is unique due to its specific combination of a spirocyclic structure with a pyridazinone ring, which imparts distinct chemical and biological properties. Its ability to act as an allosteric inhibitor of SHP2 sets it apart from other similar compounds.

Properties

IUPAC Name

5-(8-azaspiro[4.5]decan-8-yl)-4-chloro-2-methylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClN3O/c1-17-13(19)12(15)11(10-16-17)18-8-6-14(7-9-18)4-2-3-5-14/h10H,2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAYRIJYZKMGOHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=C(C=N1)N2CCC3(CCCC3)CC2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.